2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19789024
InChI: InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3
SMILES:
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide

CAS No.:

Cat. No.: VC19789024

Molecular Formula: C11H17N3O

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide -

Specification

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
IUPAC Name 2-amino-N-methyl-N-(1-pyridin-2-ylethyl)propanamide
Standard InChI InChI=1S/C11H17N3O/c1-8(12)11(15)14(3)9(2)10-6-4-5-7-13-10/h4-9H,12H2,1-3H3
Standard InChI Key MUMYYNFZUQXAGJ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=CC=N1)N(C)C(=O)C(C)N

Introduction

2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridine-based derivatives. It is characterized by its amide functional group and a chiral center at the ethyl substituent, denoted by the (S)-configuration. The compound's structure combines a pyridine ring with an amino-propanamide backbone, making it a potential candidate for various biological and pharmacological applications.

Synthesis

The synthesis of 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide typically involves:

  • Starting Materials: A pyridine derivative (e.g., 2-bromopyridine), methylamine, and an appropriate chiral precursor for the (S)-configuration.

  • Reaction Steps:

    • Formation of the chiral ethylamine intermediate.

    • Coupling with a propanoyl chloride derivative to introduce the amide group.

    • Purification using recrystallization or chromatography to isolate the desired product.

This synthesis requires precise control of stereochemistry to ensure the (S)-configuration is retained.

Computational Studies

Computational methods such as molecular docking and density functional theory (DFT) can provide insights into the reactivity and binding affinity of this compound:

  • Molecular Docking: Simulations could predict interactions with biological targets like enzymes or receptors.

  • DFT Analysis: Used to calculate electronic properties such as charge distribution and molecular orbitals.

These techniques help in understanding the compound's potential as a drug candidate or chemical probe.

Potential Applications

Given its structural features, 2-Amino-N-methyl-N-((S)-1-(pyridin-2-yl)ethyl)propanamide may have applications in:

  • Drug Discovery:

    • Anti-cancer agents targeting tubulin polymerization or angiogenesis pathways.

    • Anti-inflammatory or antimicrobial compounds leveraging pyridine-based scaffolds.

  • Coordination Chemistry:

    • Ligand design for metal complexes due to the pyridine nitrogen's ability to coordinate with transition metals.

  • Material Science:

    • Potential use in designing functional materials requiring chirality or hydrogen-bonding networks.

Research Gaps and Future Directions

Despite its promising structural attributes, research on this compound remains sparse. Future studies could focus on:

  • Biological Evaluation:

    • Screening for cytotoxicity against cancer cell lines.

    • Testing for enzyme inhibition or receptor binding activities.

  • Synthetic Optimization:

    • Developing more efficient routes for enantioselective synthesis.

    • Exploring derivatives with modified substituents for enhanced activity.

  • Computational Studies:

    • Expanding molecular modeling efforts to predict new applications and reactivity profiles.

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